2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane

Lipophilicity LogP Drug Discovery

For researchers requiring a lipophilic, conformationally restricted diamine building block, sourcing the correctly N-substituted spirocyclic scaffold is critical. Using a less hindered analog (e.g., N-Boc or N-methyl) is not scientifically valid, as it fails to replicate the high logP and steric bulk essential for BBB penetration or creating a shielded catalytic pocket. This benzhydryl-protected derivative provides the exact physicochemical profile (XLogP3-AA 6.3, PSA 6 Ų) required for CNS lead optimization. Key supply advantages: • Guaranteed identity via CAS 913814-37-6, eliminating risk of receiving the incorrect, less lipophilic analog. • Enables orthogonal deprotection strategy via hydrogenation, streamlining multi-step API syntheses. • Ships globally with full analytical documentation to accelerate your medchem or catalysis programs.

Molecular Formula C31H30N2
Molecular Weight 430.6 g/mol
CAS No. 913814-37-6
Cat. No. B1369442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane
CAS913814-37-6
Molecular FormulaC31H30N2
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESC1C2(CN1C(C3=CC=CC=C3)C4=CC=CC=C4)CN(C2)C(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C31H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)32-21-31(22-32)23-33(24-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2
InChIKeyUPVDPYLKLAKPQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane: A Sterically Shielded, Lipophilic Spirocyclic Diamine


2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane (CAS 913814-37-6) is a conformationally restricted spirocyclic diamine featuring two sterically demanding benzhydryl (diphenylmethyl) groups on the endocyclic nitrogen atoms of a 2,6-diazaspiro[3.3]heptane core [1]. This fully substituted derivative represents a distinct sub-class within the diazaspiro[3.3]heptane family, where the benzhydryl substituents confer markedly different physicochemical properties—including substantially increased lipophilicity (predicted XLogP3-AA of 6.3) [1] and a significantly reduced polar surface area (6 Ų) —compared to the unsubstituted parent scaffold [2]. The spirocyclic framework itself has been validated as a bioisostere for piperazine in drug discovery [3], but the benzhydryl modification further tailors the molecule for applications requiring a protected, non-polar amine precursor or a sterically demanding ligand scaffold for catalysis [4].

Protected diamine precursor for sequential functionalization
Lipophilic spirocyclic bioisostere (piperazine replacement)
Sterically demanding ligand framework for metal catalysis

Why 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane Cannot Be Replaced by Other Derivatives


Interchanging 2,6-dibenzhydryl-2,6-diazaspiro[3.3]heptane with a different N-substituted 2,6-diazaspiro[3.3]heptane—such as the unsubstituted parent, N-Boc, N-benzyl, or N-methyl analogs—is not scientifically valid due to profound, quantifiable differences in physicochemical properties that directly impact downstream applications. For instance, the benzhydryl-substituted compound exhibits a predicted octanol-water partition coefficient (XLogP3-AA = 6.3) [1] that is over 6 orders of magnitude greater than that of the unsubstituted core (LogP = -0.1632) [2]. This extreme lipophilicity, coupled with a polar surface area of just 6 Ų versus 24.06 Ų for the parent [2], fundamentally alters solubility, membrane permeability, and protein binding characteristics. Furthermore, the benzhydryl groups serve as protecting groups that can be removed under specific conditions [3], a synthetic feature absent in simpler alkyl or Boc derivatives, which either cannot be deprotected or require orthogonal conditions. In catalytic applications, the steric bulk of the benzhydryl groups creates a defined spatial environment that smaller substituents cannot replicate [4]. The following quantitative evidence demonstrates these critical differentiators.

Lipophilicity mismatch
Unsubstituted core is highly polar (LogP 6 log units more lipophilic, altering partitioning, solubility, and permeability profile.
Polar surface area difference
Parent scaffold has significantly higher PSA (~24 Ų). Lower PSA (~6 Ų) may affect membrane diffusion and protein binding; substitution changes transport characteristics.
Irreversible vs. removable protecting group
N-alkyl analogs (benzyl, methyl) cannot be cleaved. Benzhydryl groups can be removed under hydrogenation, enabling orthogonal deprotection strategies.
Steric environment cannot be replicated
Smaller N-substituents fail to provide the same steric shielding; may alter catalyst selectivity or amine accessibility in downstream steps.

Quantitative Evidence for Differentiated Selection


Lipophilicity: Over 6-Log Unit Increase vs. Parent Scaffold

2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane exhibits a predicted octanol-water partition coefficient (XLogP3-AA) of 6.3 [1], which is dramatically higher than the LogP of -0.1632 reported for the unsubstituted 2,6-diazaspiro[3.3]heptane core [2]. An alternative ACD/LogP calculation yields 5.90 for the benzhydryl derivative , further confirming this trend. This represents a >6 log unit increase in lipophilicity.

Lipophilicity shift
Cross-study comparable
ΔLogP ≈ +6.4 (target vs. parent scaffold)
Enables non-polar environment selection; predicted to alter membrane and protein interactions.
Computed values (XLogP3, ACD/LogP). Experimental confirmation recommended.
Lipophilicity LogP Drug Discovery Physicochemical Properties

Polar Surface Area: 75% Reduction for Enhanced Membrane Permeability

The calculated polar surface area (PSA) for 2,6-dibenzhydryl-2,6-diazaspiro[3.3]heptane is 6 Ų , compared to 24.06 Ų for the unsubstituted 2,6-diazaspiro[3.3]heptane [1]. This represents a ~75% reduction in PSA, a key determinant of passive membrane diffusion and blood-brain barrier penetration.

PSA reduction
Cross-study comparable
6 Ų vs. 24 Ų (parent) → ~75% lower PSA
May support passive membrane diffusion and CNS permeability design.
Computed PSA; in vitro permeability assays needed for confirmation.
Polar Surface Area Membrane Permeability Drug Design Physicochemical Properties

Steric Bulk and Conformational Restriction for Catalysis

2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane has a molecular weight of 430.6 g/mol [1] and features 6 freely rotatable bonds , creating a defined, sterically shielded environment around the spirocyclic nitrogen atoms. In contrast, the unsubstituted core (MW 98.1 g/mol) [2] and other smaller N-alkyl derivatives (e.g., 2-benzyl-2,6-diazaspiro[3.3]heptane HCl, MW 224.7 g/mol) lack this substantial steric bulk. The presence of benzhydryl groups is known to enhance the performance of α-diimine Pd catalysts in ethylene polymerization by influencing chain transfer and monomer enchainment [3].

Steric shielding
Class-level inference
MW 430.6 g/mol, 6 rotatable bonds vs. 98.1 (parent), 224.7 (2-benzyl analog)
Pre-organized steric environment for catalysis; smaller substituents cannot replicate bulk.
Class-level catalyst data; direct performance testing advised.
Steric Hindrance Conformational Restriction Catalysis Ligand Design

Orthogonal Deprotection Strategy for Controlled Amine Release

The benzhydryl groups on 2,6-dibenzhydryl-2,6-diazaspiro[3.3]heptane function as N-protecting groups that can be removed via hydrogenation (e.g., using Pd/C under H₂ atmosphere) [1]. This provides a chemically orthogonal deprotection route compared to acid-labile Boc groups or base-labile Fmoc groups. In contrast, the unsubstituted 2,6-diazaspiro[3.3]heptane is a free diamine with no protecting group [2], and N-alkyl derivatives like 2-benzyl-2,6-diazaspiro[3.3]heptane or 2-methyl analogs cannot be deprotected, permanently altering the amine's reactivity. The patent literature explicitly describes the use of dibenzyl groups (structurally analogous to benzhydryl) as removable protecting groups on the diazaspiro scaffold, enabling selective mono-functionalization [1].

Orthogonal deprotection
Class-level inference
Removable via hydrogenation (Pd/C, H₂); contrasts with acid-labile Boc or non-cleavable alkyl groups
Enables sequential amine unveiling after other manipulations.
Patent literature on analogous dibenzyl system; verify on this substrate.
Protecting Group Orthogonal Deprotection Synthetic Methodology Building Block

Key Intermediate for FGFR3-Selective Inhibitor Analogs

The 2,6-diazaspiro[3.3]heptane core is a critical structural component of Tyra-300, an FGFR3-selective inhibitor currently in clinical trials for metastatic urothelial carcinoma and achondroplasia [1]. While the specific compound 2,6-dibenzhydryl-2,6-diazaspiro[3.3]heptane is not the active pharmaceutical ingredient (API) itself, it serves as a protected building block for the synthesis of analogs or related compounds. Its availability enables medicinal chemists to introduce the spirocyclic piperazine bioisostere in a protected form, facilitating SAR exploration around the FGFR3 target [2]. In contrast, the free diamine 2,6-diazaspiro[3.3]heptane would be too polar and nucleophilic to be directly incorporated into many synthetic routes without prior protection.

Kinase inhibitor scaffold access
Supporting evidence
Protected spirocyclic building block for Tyra-300 (FGFR3 inhibitor) analogs
Facilitates SAR studies of spirocyclic kinase inhibitors without in situ protection.
Relevance confirmed by medicinal chemistry campaigns; validation in target synthesis required.
FGFR3 Tyra-300 Oncology Achondroplasia Medicinal Chemistry

Recommended Application Scenarios


Design of CNS-Penetrant Drug Candidates

Based on its predicted LogP of 6.3 and PSA of 6 Ų [REFS-1, REFS-2], this compound is a superior starting point for designing drug candidates intended to cross the blood-brain barrier (BBB). Medicinal chemists should prioritize this derivative over the unsubstituted core (LogP -0.1632, PSA 24.06 Ų) [REFS-3, REFS-4] when a non-polar, membrane-permeable amine building block is required for CNS targets.

Sterically Demanding Ligands for Transition Metal Catalysis

The substantial steric bulk of the benzhydryl groups (MW 430.6 g/mol, 6 rotatable bonds) [REFS-1, REFS-5] makes this compound an ideal precursor for ligands in homogeneous catalysis, particularly for late-transition metals in polymerization reactions [4]. The defined, shielded environment can influence catalyst stability, activity, and selectivity in ways that smaller N-alkyl derivatives (e.g., 2-benzyl analog, MW 224.7 g/mol) cannot replicate.

Orthogonally Protected Building Block for Sequential Functionalization

For complex molecule synthesis requiring stepwise amine derivatization, this compound offers a unique orthogonal deprotection strategy. The benzhydryl groups can be removed via hydrogenation [5], allowing for selective unveiling of the spirocyclic diamine after other functional group manipulations. This contrasts with N-Boc analogs (acid-sensitive) and N-alkyl derivatives (non-removable), providing a distinct tactical advantage in multi-step syntheses.

Medicinal Chemistry Exploration of FGFR3 and Related Kinase Targets

Given that the 2,6-diazaspiro[3.3]heptane core is embedded in the clinical candidate Tyra-300 [6], this protected derivative enables efficient analog synthesis and SAR studies around the FGFR3 pharmacophore. Its pre-protected, lipophilic nature streamlines the incorporation of the spirocyclic motif into lead compounds, reducing the need for additional protection/deprotection steps compared to using the free diamine [7].

Application
Selection Property
Validation Focus
CNS-penetrant design
Predicted low polar surface area and high lipophilicity
Permeability and brain uptake assays
Sterically demanding ligand synthesis
Bulky benzhydryl groups provide defined spatial environment
Catalytic performance and selectivity screening
Orthogonal amine protection
Hydrogenation-labile protecting groups enable sequential deprotection
Deprotection efficiency and compatibility with downstream steps
Spirocyclic kinase inhibitor analog synthesis
Pre-protected 2,6-diazaspiro[3.3]heptane core for SAR exploration
Target engagement and selectivity profiling against kinase panel

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